The synthesis of methyl 2-amino-4-bromobenzoate can be achieved through several methods. One common approach involves the bromination of methyl anthranilate followed by amination. The general steps include:
Another method reported includes the reduction of nitro and cyano groups in related compounds, utilizing catalytic hydrogenation under controlled pressure and temperature conditions . This method emphasizes high yield and purity, making it suitable for industrial applications.
The molecular structure of methyl 2-amino-4-bromobenzoate features a benzene ring substituted with:
Methyl 2-amino-4-bromobenzoate participates in various chemical reactions, primarily due to its reactive functional groups. Some notable reactions include:
These reactions are fundamental in synthesizing more complex pharmaceutical compounds and intermediates.
The mechanism of action for methyl 2-amino-4-bromobenzoate primarily relates to its role as an intermediate in synthetic pathways for pharmaceuticals. The presence of both the amino and bromo substituents allows for diverse reactivity:
This dual reactivity enhances its utility in organic synthesis.
Methyl 2-amino-4-bromobenzoate exhibits several important physical and chemical properties:
Methyl 2-amino-4-bromobenzoate serves several significant roles in scientific research and industry:
Methyl 2-amino-4-bromobenzoate (CAS RN: 135484-83-2) is a halogen-substituted aromatic ester with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol. This compound features a benzene ring substituted with an amino group (-NH₂) at the ortho position, a bromine atom at the para position, and a methoxycarbonyl group (-COOCH₃) at the carboxylic acid position, establishing its classification as a brominated anthranilate derivative. The systematic IUPAC name is methyl 2-amino-4-bromobenzoate, though it is interchangeably referenced in chemical literature as methyl 4-bromoanthranilate or 2-amino-4-bromobenzoic acid methyl ester [3] [10]. Its structural representation is unambiguously defined by the SMILES notation "COC(=O)C1=CC(=C(C=C1)Br)N" and the InChIKey "MMSODGJNFCCKAZ-UHFFFAOYSA-N" [2] [4] [5].
Table 1: Fundamental Chemical Identifiers of Methyl 2-amino-4-bromobenzoate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 135484-83-2 |
Molecular Formula | C₈H₈BrNO₂ |
Systematic Name | Methyl 2-amino-4-bromobenzoate |
Alternative Names | Methyl 4-bromoanthranilate; 2-Amino-4-bromobenzoic acid methyl ester |
MDL Number | MFCD07783014 |
SMILES | COC(=O)C₁=CC(=C(C=C₁)Br)N |
InChIKey | MMSODGJNFCCKAZ-UHFFFAOYSA-N |
This compound presents as an off-white to light yellow crystalline solid with a characteristic melting point range of 77–79°C and a predicted boiling point of 319.3±22.0°C. It exhibits moderate lipophilicity (predicted LogP = 2.0–3.4) and low water solubility (0.055 mg/mL), while demonstrating solubility in methanol and other organic solvents [3] [8] [10]. Crystallinity is maintained through hydrogen bonding involving the ortho-amino and carbonyl groups, contributing to its stability under recommended storage conditions (2–8°C, inert atmosphere, and protection from light) [3] [6] [8].
Methyl 2-amino-4-bromobenzoate emerged as a significant specialty chemical in the late 20th century, coinciding with advances in transition metal-catalyzed cross-coupling methodologies. Its initial synthesis and characterization (circa 1990s) addressed the growing demand for ortho-substituted benzoate derivatives capable of undergoing sequential functionalization. The bromine atom at the electron-deficient para position exhibits enhanced reactivity toward nucleophilic aromatic substitution compared to non-ortho-aminated analogs, while the ortho-amino group enables regioselective transformations including diazotization, cyclization, and amide formation [3] [10].
The compound's adoption accelerated with Suzuki-Miyaura coupling applications in pharmaceutical discovery, where its bromine serves as a handle for palladium-catalyzed arylation. This is evidenced by its inclusion in specialized chemical catalogs (e.g., AldrichCPR) targeting early-stage research, where analytical characterization is often deferred to end-users [2] [4] [7]. Modern synthetic routes have evolved from classical esterification of pre-brominated anthranilic acids to one-pot methodologies employing protective group strategies, improving yields to >90% as reported in patent literature [9] [10].
Table 2: Key Historical Applications in Synthetic Chemistry
Era | Primary Application | Synthetic Advancement Enabled |
---|---|---|
1990–2000 | Agrochemical intermediates (herbicides, fungicides) | Provided regioselectivity for heterocycle formation |
2000–2010 | Suzuki coupling substrates for biaryl synthesis | Enabled Pd-catalyzed C-C bond formation at C4 |
2010–Present | Building block for fused heterocycles (e.g., benzimidazoles) | Facilitated intramolecular cyclization at C2-NH₂ |
As a multifunctional synthon, methyl 2-amino-4-bromobenzoate provides three distinct reactive sites for sequential derivatization: 1) the bromine atom for metal-catalyzed cross-couplings, 2) the aromatic amine for electrophilic substitutions or diazonium chemistry, and 3) the ester group for hydrolysis, transesterification, or amidation. This versatility underpins its role in constructing complex pharmacophores, particularly benzimidazole-, quinazoline-, and benzodiazepine-based structures prevalent in kinase inhibitors and GPCR-targeted therapeutics [3] [9].
Computational profiling predicts favorable drug-likeness parameters: moderate lipophilicity (consensus LogP 2.19), topological polar surface area (52.32 Ų), and gastrointestinal absorption (high probability). Notably, the molecule exhibits minimal cytochrome P450 inhibitory promiscuity—predicted only for CYP1A2—reducing the likelihood of generating metabolites with drug-drug interaction risks during lead optimization [9]. These attributes, combined with commercial availability in >97% purity [8], establish its utility in medicinal chemistry workflows. Current applications include serving as a precursor to Bruton's tyrosine kinase (BTK) inhibitors and neuroactive compounds, as documented in patent filings from Boehringer Ingelheim and Pfizer [9] [10].
Table 3: Pharmacokinetic Properties Predicted for Methyl 2-amino-4-bromobenzoate
Parameter | Predicted Value | Methodology | Pharmaceutical Relevance |
---|---|---|---|
Water Solubility | 0.055 mg/mL | ESOL | Guides formulation development |
GI Absorption | High | BOILED-Egg model | Supports oral bioavailability |
BBB Permeation | Yes | BOILED-Egg model | Enables CNS-targeted drug design |
CYP1A2 Inhibition | Yes | SVM classification | Flags potential metabolic interactions |
P-gp Substrate | No | SVM classification | Predicts low efflux liability |
Plasma Protein Binding | 88–92% (estimated) | QSAR modeling | Informs dosing regimen design |
Table 4: Commercial Availability and Specifications from Major Suppliers
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Sigma-Aldrich | CDS022573 | Not specified | 50 mg | $35.60 |
TCI Chemicals | M3125 | >97.0% (GC) | 5 g | $46.00 |
Apollo Scientific | OR4230 | Not specified | 25 g | $85.00 |
TRC | M328813 | Not specified | 1 g | $75.00 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8